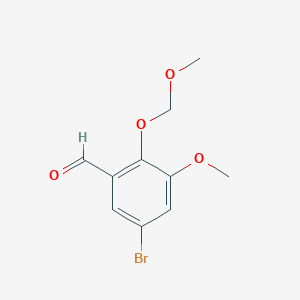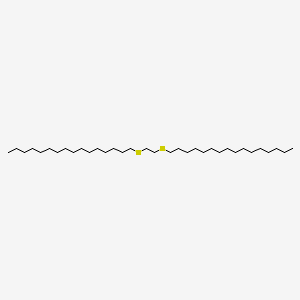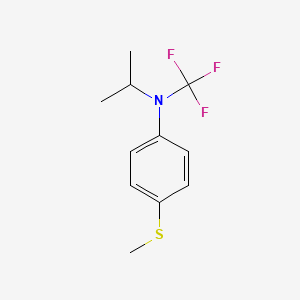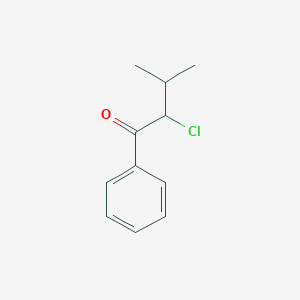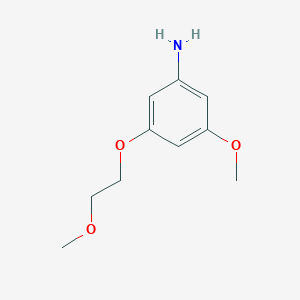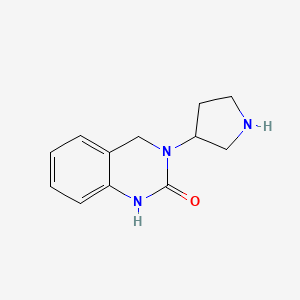![molecular formula C10H7ClN2S2 B13964749 [2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate CAS No. 2425-03-8](/img/structure/B13964749.png)
[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate is an organic compound with the molecular formula C10H7ClN2S2 It is characterized by the presence of a chloro group, two thiocyanate groups, and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate typically involves the reaction of 2-chlorobenzyl chloride with thiocyanate salts under specific conditions. The reaction is usually carried out in an organic solvent such as acetone or acetonitrile, with the addition of a base like potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
化学反応の分析
Types of Reactions
[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiocyanate groups can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine or thiol derivatives.
科学的研究の応用
Chemistry
In chemistry, [2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for developing new drugs targeting specific pathways in diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of [2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt key biological pathways, making the compound effective in various applications.
類似化合物との比較
Similar Compounds
- 2-Chloro-1,4-bis(thiocyanatomethyl)benzene
- 2-Chloro-1,4-bis(isocyanatomethyl)benzene
Uniqueness
Compared to similar compounds, [2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate is unique due to its specific substitution pattern and the presence of two thiocyanate groups. This structural feature enhances its reactivity and allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
特性
CAS番号 |
2425-03-8 |
|---|---|
分子式 |
C10H7ClN2S2 |
分子量 |
254.8 g/mol |
IUPAC名 |
[2-chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate |
InChI |
InChI=1S/C10H7ClN2S2/c11-10-3-8(4-14-6-12)1-2-9(10)5-15-7-13/h1-3H,4-5H2 |
InChIキー |
SIDWYWZURVSQEU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CSC#N)Cl)CSC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B13964666.png)

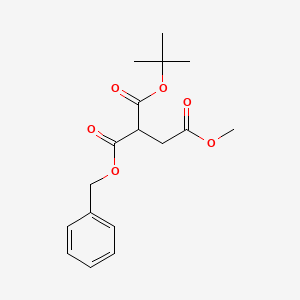
![6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one](/img/structure/B13964683.png)
![[2-(Benzyloxy)ethenyl]benzene](/img/structure/B13964691.png)
